3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420864
InChI: InChI=1S/C12H9FN2O3/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9/h1-7H,8H2
SMILES: C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Molecular Formula: C12H9FN2O3
Molecular Weight: 248.21 g/mol

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

CAS No.:

Cat. No.: VC13420864

Molecular Formula: C12H9FN2O3

Molecular Weight: 248.21 g/mol

* For research use only. Not for human or veterinary use.

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine -

Specification

Molecular Formula C12H9FN2O3
Molecular Weight 248.21 g/mol
IUPAC Name 3-[(4-fluoro-2-nitrophenoxy)methyl]pyridine
Standard InChI InChI=1S/C12H9FN2O3/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9/h1-7H,8H2
Standard InChI Key RLHIGORQJFLNFF-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Canonical SMILES C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

3-((4-Fluoro-2-Nitrophenoxy)methyl)pyridine features a pyridine ring linked to a 4-fluoro-2-nitrophenoxy group via a methylene bridge. Key properties include:

PropertyValue
Molecular FormulaC₁₂H₉FN₂O₃
Molecular Weight248.21 g/mol
IUPAC Name3-[(4-Fluoro-2-nitrophenoxy)methyl]pyridine
CAS Number1233953-06-4
SMILESC1=CC(=CN=C1)COC2=C(C=C(C=C2)F)N+[O-]

The nitro group at the ortho position and fluorine at the para position on the phenoxy moiety contribute to its electronic and steric properties, enhancing interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 4-fluoro-2-nitrophenol and chloromethylpyridine derivatives under basic conditions. A typical procedure involves:

  • Reaction Setup: Mixing 4-fluoro-2-nitrophenol with 3-(chloromethyl)pyridine in ethanol.

  • Base Addition: Introducing NaOH (3 M) to deprotonate the phenol, facilitating the SN2 mechanism.

  • Purification: Extraction with dichloromethane and solvent evaporation yields the product (85–90% purity) .

Reaction Optimization

  • Solvent: Ethanol or DMF improves solubility and reaction kinetics .

  • Temperature: Room temperature (25°C) minimizes side reactions.

  • Catalysts: Potassium carbonate enhances nucleophilicity of the phenoxide ion.

Biological Activity and Mechanisms

CompoundIC₅₀ (μM) A549IC₅₀ (μM) HCT-116
7u2.39 ± 0.103.90 ± 0.33
Sorafenib (Control)2.12 ± 0.182.25 ± 0.71

The compound’s pyridine ring forms hydrogen bonds with BRAF kinase residues (e.g., Cys532), while the nitro group stabilizes the enzyme-inhibitor complex .

Antimicrobial Activity

Although primarily studied for oncology, structural analogs demonstrate antitubercular activity against Mycobacterium tuberculosis (MIC = 4–64 μg/mL) . The nitro group’s electron-withdrawing effect enhances membrane penetration .

Pharmacological Studies

Toxicity Profile

  • Selectivity Index: >50-fold selectivity for cancer cells over HL7702 normal liver cells .

  • Cytotoxicity: No significant inhibition of six tumor cell lines at therapeutic doses .

Comparative Analysis with Analogues

Modifications to the pyridine or phenoxy groups alter bioactivity:

ModificationEffect on IC₅₀Source
Fluorine at para position↑ Binding affinity (BRAF)
Nitro group at ortho↑ Metabolic stability
Methylation of pyridine↓ Potency (IC₅₀ > 64 μM)

Future Directions

  • Hybrid Imaging Agents: Incorporating radiolabels (e.g., ¹⁸F) for PET-MRI applications, leveraging the nitro group’s chemical shift properties .

  • Combination Therapies: Co-administration with checkpoint inhibitors to enhance antitumor efficacy .

  • Structural Optimization: Introducing sulfonamide or trifluoromethyl groups to improve pharmacokinetics .

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